molecular formula C11H9ClO B3052493 1-Chloro-8-methoxynaphthalene CAS No. 41908-14-9

1-Chloro-8-methoxynaphthalene

Cat. No.: B3052493
CAS No.: 41908-14-9
M. Wt: 192.64 g/mol
InChI Key: QKBGHNRIARRWFE-UHFFFAOYSA-N
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Description

1-Chloro-8-methoxynaphthalene is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

1. Regioselective Lithiation

Betz and Bauer (2002) investigated the regioselective lithiation of 1-methoxynaphthalene, which is closely related to 1-chloro-8-methoxynaphthalene. They found that 1-methoxynaphthalene undergoes lithiation in two different positions depending on the reagents used, suggesting potential for selective functionalization of similar compounds (Betz & Bauer, 2002).

2. Solid Base Catalyzed O-methylation

Yadav and Salunke (2013) described the use of 2-methoxynaphthalene in the production of naproxen, a non-steroidal anti-inflammatory drug. They explored the methylation of 2-naphthol using environmentally friendly agents, highlighting the significance of methoxynaphthalene derivatives in pharmaceutical synthesis (Yadav & Salunke, 2013).

3. Vibrational Spectral Analysis

Govindarajan et al. (2010) conducted a study on the vibrational properties of 1-methoxynaphthalene, which could have implications for the understanding of the structural and electronic properties of related compounds like this compound (Govindarajan, Periandy, & Ganesan, 2010).

4. Shape-Selective Acylation

Botella et al. (2003) studied the acylation of 2-methoxynaphthalene over different zeolite catalysts. Their research is relevant for understanding the chemical transformations of methoxynaphthalene derivatives, which could be applied to compounds like this compound (Botella, Corma, Navarro, Rey, & Sastre, 2003).

Mechanism of Action

The mechanism of action of 1-Chloro-8-methoxynaphthalene is not well-documented in the literature. It’s important to note that the mechanism of action would depend on the specific application of the compound .

Safety and Hazards

The safety data sheet for a related compound, 1-Methoxynaphthalene, indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

1-chloro-8-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGHNRIARRWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629951
Record name 1-Chloro-8-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41908-14-9
Record name 1-Chloro-8-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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